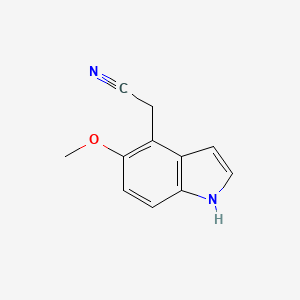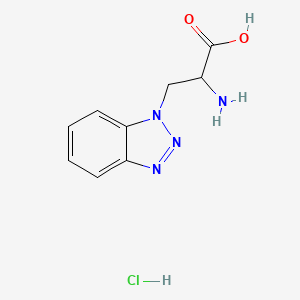
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methylthiophen-2-ylmethyl group. It has been studied for its potential pharmacological activities, including anticonvulsant and antinociceptive properties .
Vorbereitungsmethoden
The synthesis of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylthiophene with pyrrolidine under specific conditions. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylthiophene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability and pain perception . Additionally, the compound may interact with GABA transporters, enhancing the inhibitory effects of GABA in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares a similar core structure but differs in its functional groups, leading to variations in its pharmacological activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: This derivative has shown higher anticonvulsant activity compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H16ClNS |
|---|---|
Molekulargewicht |
217.76 g/mol |
IUPAC-Name |
3-[(3-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8-3-5-12-10(8)6-9-2-4-11-7-9;/h3,5,9,11H,2,4,6-7H2,1H3;1H |
InChI-Schlüssel |
OSAVHULXIXVXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CC2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)





![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)

